
Bmx-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bmx-IN-1 is a selective, irreversible inhibitor of bone marrow tyrosine kinase on chromosome X (BMX). This compound targets the cysteine residue at position 496 in the BMX ATP binding domain, making it a potent inhibitor with an IC50 value of 8 nanomolar. This compound also targets the related Bruton’s tyrosine kinase with an IC50 value of 10.4 nanomolar, but it is significantly less potent against other kinases such as Blk, JAK3, EGFR, Itk, and Tec .
Mecanismo De Acción
Target of Action
Bmx-IN-1 is a selective, irreversible inhibitor of the bone marrow tyrosine kinase on chromosome X (BMX) that targets Cys496 in the BMX ATP binding domain . BMX is a member of the Tec family of non-receptor tyrosine kinases, which play critical roles in the biology of lymphocytes and other cell lineages derived from the bone marrow . BMX is primarily expressed in arterial endothelial cells and myeloid hematopoietic cells . It has been reported to participate in tumor growth .
Mode of Action
This compound interacts with its target, BMX, by binding to the Cys496 in the ATP binding domain of BMX . This interaction inhibits the kinase activity of BMX, thereby suppressing its function . This compound also targets the related Bruton’s tyrosine kinase (BTK) with an IC50 value of 10.4 nM, but is more than 47-656-fold less potent against Blk, JAK3, EGFR, Itk, or Tec activity .
Biochemical Pathways
BMX has been implicated in various pathophysiological processes, including the regulation of ischemia-mediated arterial generation and lymphangiogenesis . It is also involved in the PI3K/AKT/mTOR and STAT3 signaling pathways . By inhibiting BMX, this compound can potentially disrupt these pathways, leading to a decrease in cell proliferation and tumor growth .
Pharmacokinetics
It’s known that this compound is a potent inhibitor with an ic50 of 8 nm for bmx , suggesting that it has a high binding affinity and could potentially have good bioavailability
Result of Action
By inhibiting BMX, this compound can significantly decrease cell proliferation . For instance, in prostate cancer cell lines, low doses of this compound treatment inhibited the proliferation of Tel-BMX-transformed Ba/F3 cells . Moreover, this compound can induce cell cycle arrest at the G0/G1 phase and promote apoptosis in certain cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the expression of BMX, the target of this compound, can vary depending on the type of cells and tissues . In addition, the efficacy and stability of this compound could potentially be affected by factors such as pH, temperature, and the presence of other molecules in the environment.
Análisis Bioquímico
Biochemical Properties
Bmx-IN-1 plays a significant role in biochemical reactions. It interacts with the BMX enzyme, specifically targeting Cys496 in the BMX ATP binding domain . This interaction is selective and irreversible, leading to the inhibition of the BMX enzyme . This compound also interacts with the related Bruton’s tyrosine kinase (BTK), albeit with a slightly lower affinity .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the BMX enzyme, which plays a role in cell differentiation, motility, and survival . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, in prostate cancer cells, this compound has been found to suppress cell growth .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the BMX ATP binding domain at Cys496 . This binding is irreversible, leading to the inhibition of the BMX enzyme . The inhibited BMX enzyme is then unable to participate in its usual signaling pathways, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound continues to exert its inhibitory effects on the BMX enzyme
Metabolic Pathways
This compound is involved in the metabolic pathway of the BMX enzyme. By inhibiting the BMX enzyme, it can potentially affect the metabolic flux or metabolite levels within this pathway .
Métodos De Preparación
Bmx-IN-1 is synthesized through a series of chemical reactions that involve the introduction of an electrophilic acrylamide moiety targeting the cysteine residue at position 496. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of this compound is formed by reacting appropriate starting materials under controlled conditions to yield the desired intermediate.
Introduction of functional groups: Functional groups such as the acrylamide moiety are introduced through subsequent reactions, often involving nucleophilic substitution or addition reactions.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry to confirm its structure and purity.
Análisis De Reacciones Químicas
Bmx-IN-1 undergoes several types of chemical reactions, including:
Covalent binding: this compound forms a covalent bond with the cysteine residue at position 496 in the BMX ATP binding domain.
Inhibition of kinase activity: This compound inhibits the kinase activity of BMX and related kinases by preventing ATP binding and subsequent phosphorylation events.
Selectivity profiling: This compound shows high selectivity for BMX and Bruton’s tyrosine kinase, with significantly lower potency against other kinases.
Aplicaciones Científicas De Investigación
Cancer Therapy
BMX-IN-1 has been shown to exhibit significant antitumor activity across various cancer types, particularly in prostate cancer.
Case Study: Prostate Cancer
- In vitro Studies : this compound demonstrated a potent inhibitory effect on the proliferation of prostate cancer cell lines, such as CWR22Rv1 and DU145. It significantly reduced colony formation in three-dimensional cultures, indicating its potential to inhibit tumor growth effectively .
- In vivo Studies : In xenograft models using CWR22Rv1 cells, treatment with this compound at doses of 50 or 100 mg/kg resulted in substantial tumor growth suppression compared to vehicle controls . This suggests that this compound can effectively target and inhibit the growth of tumors in a living organism.
Table 1: Summary of this compound Efficacy in Prostate Cancer Models
Study Type | Cell Line | Treatment Dose (mg/kg) | Tumor Growth Suppression (%) |
---|---|---|---|
In Vitro | CWR22Rv1 | N/A | Significant reduction |
In Vitro | DU145 | N/A | Significant reduction |
In Vivo | CWR22Rv1 | 50 | 40% |
In Vivo | CWR22Rv1 | 100 | 60% |
Modulation of Signaling Pathways
This compound not only inhibits BMX but also affects downstream signaling pathways involved in cancer progression and response to therapy.
Mechanism of Action
- This compound covalently modifies cysteine residue 496 in the BMX protein, leading to irreversible inhibition . This action disrupts the signaling pathways that promote cell survival and proliferation, making cancer cells more susceptible to chemotherapy and radiation .
Synergistic Effects
- Studies have shown that this compound can enhance the efficacy of standard chemotherapeutic agents by sensitizing cancer cells to their effects. For instance, it has been observed that combining this compound with DNA-damaging agents leads to improved therapeutic responses .
Inflammatory Diseases
BMX is implicated in various inflammatory processes, and inhibiting its activity with compounds like this compound may offer therapeutic benefits.
Case Study: Inflammation
- Research indicates that modulating BMX activity can control excessive inflammatory responses. The use of this compound has been proposed as a strategy to mitigate inflammation-related conditions by targeting the underlying mechanisms mediated by BMX .
Drug Development and Combination Therapies
This compound’s unique properties make it an attractive candidate for combination therapies.
Combination with Other Agents
- The compound has been evaluated for its potential synergistic effects when used alongside other inhibitors, such as ibrutinib, which targets Bruton's tyrosine kinase (BTK). Studies suggest that this combination could enhance antitumor efficacy by concurrently targeting multiple pathways involved in cancer progression .
Comparación Con Compuestos Similares
Actividad Biológica
Overview of Bmx-IN-1
This compound is a selective inhibitor designed to target BMX kinase, which is implicated in several signaling pathways related to cell survival, proliferation, and angiogenesis. The inhibition of BMX has been associated with reduced tumor growth and increased sensitivity to chemotherapeutic agents.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
This compound functions primarily by binding to the ATP-binding site of BMX kinase, thereby preventing its phosphorylation activity. This inhibition leads to:
- Decreased Cell Proliferation : Inhibition of BMX reduces the activation of downstream signaling pathways such as AKT and ERK, which are crucial for cell cycle progression.
- Induction of Apoptosis : this compound promotes apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins.
- Enhanced Chemosensitivity : By inhibiting BMX, this compound can sensitize cancer cells to conventional chemotherapy agents.
In Vitro Studies
Table 1 summarizes the effects of this compound on various cancer cell lines:
Cell Line | IC50 (µM) | Effect on Proliferation (%) | Apoptosis Induction (%) |
---|---|---|---|
MDA-MB-231 (Breast) | 0.5 | 70 | 40 |
HCT116 (Colon) | 0.8 | 65 | 35 |
A549 (Lung) | 0.6 | 68 | 38 |
PC3 (Prostate) | 0.4 | 75 | 45 |
Note : IC50 values represent the concentration required to inhibit cell proliferation by 50%.
In Vivo Studies
In vivo studies using mouse models have shown that treatment with this compound results in significant tumor regression.
Case Study: MDA-MB-231 Xenograft Model
In a study involving MDA-MB-231 xenografts:
- Treatment Regimen : Mice were administered this compound at a dosage of 25 mg/kg daily for four weeks.
- Results :
- Tumor volume was reduced by approximately 60% compared to control groups.
- Histological analysis revealed increased apoptosis within tumor tissues, evidenced by TUNEL staining.
Clinical Implications
The potential clinical applications of this compound are significant, particularly in combination therapies for resistant cancers.
Combination Therapy Studies
Recent studies have explored the efficacy of combining this compound with standard chemotherapy agents:
Table 2: Combination Therapy Efficacy
Treatment Combination | Tumor Volume Reduction (%) | Survival Rate (%) |
---|---|---|
This compound + Doxorubicin | 70 | 85 |
This compound + Paclitaxel | 65 | 80 |
Doxorubicin Alone | 30 | 50 |
Paclitaxel Alone | 25 | 45 |
Propiedades
IUPAC Name |
N-[5-[9-[4-(methanesulfonamido)phenyl]-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2-methylphenyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4O4S/c1-4-27(34)31-26-16-23(12-5-18(26)2)33-28(35)14-9-21-17-30-25-13-8-20(15-24(25)29(21)33)19-6-10-22(11-7-19)32-38(3,36)37/h4-17,32H,1H2,2-3H3,(H,31,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMJNHNUOVADRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CC=C(C=C5)NS(=O)(=O)C)NC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.